molecular formula C15H23NO B2366134 3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine CAS No. 809282-29-9

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

Cat. No.: B2366134
CAS No.: 809282-29-9
M. Wt: 233.355
InChI Key: JHKJGWJFBYPMCY-UUASQNMZSA-N
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Description

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is an organic compound that belongs to the class of amines It features a methoxyphenyl group attached to a pentenamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction typically requires a catalyst and may involve steps such as reduction and alkylation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
  • 3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
  • 3-(3-methoxyphenyl)-N,N,2-trimethylpent-2-en-1-amine

Uniqueness

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJGWJFBYPMCY-UUASQNMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C1=CC(=CC=C1)OC)/C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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